6-(Chloromethyl)-2-methoxy-1-methylnaphthalene

説明

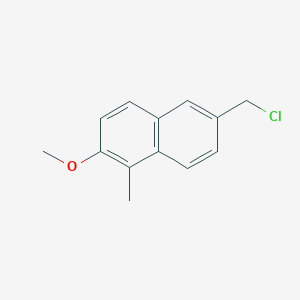

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene (CAS 6972-27-6) is a substituted naphthalene derivative with the molecular formula C₁₃H₁₃ClO. Its structure features a chloromethyl group at position 6, a methoxy group at position 2, and a methyl group at position 1 (Figure 1). This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals and complex organic molecules. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which confirm its structural integrity .

Figure 1: Structure of this compound.

特性

分子式 |

C13H13ClO |

|---|---|

分子量 |

220.69 g/mol |

IUPAC名 |

6-(chloromethyl)-2-methoxy-1-methylnaphthalene |

InChI |

InChI=1S/C13H13ClO/c1-9-12-5-3-10(8-14)7-11(12)4-6-13(9)15-2/h3-7H,8H2,1-2H3 |

InChIキー |

QJFLWJNECNTFDF-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC2=C1C=CC(=C2)CCl)OC |

製品の起源 |

United States |

準備方法

Radical Chlorination Using Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool for selective C–H functionalization. In a manner analogous to the synthesis of chloromethyl thiazolo[3,2-a]pyridines, methyl groups on aromatic systems can undergo chlorination under mild conditions. For example, irradiating 2-methoxy-1-methyl-6-methylnaphthalene with visible light in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃) and N-chlorosuccinimide (NCS) generates the chloromethyl derivative via a radical chain mechanism. Key advantages include tolerance for electron-rich aromatic systems and avoidance of harsh acidic conditions.

Electrophilic Chlorination

Classical electrophilic chlorination using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) may be employed, though regioselectivity remains a challenge. The electron-donating methoxy group at the 2-position deactivates the naphthalene ring, necessitating elevated temperatures or prolonged reaction times. For instance, chlorination of 2-methoxy-1-methyl-6-methylnaphthalene with Cl₂ at 80°C in chlorobenzene yields the chloromethyl product, albeit with competing side reactions at other positions.

Hydroperoxide-Mediated Chloromethylation

Adapting methodologies from naproxen synthesis, hydroperoxide intermediates can serve as precursors for chloromethyl groups.

Formation of Hydroperoxide Intermediates

Oxidation of 2-methoxy-1-methyl-6-isopropylnaphthalene with oxygen or peroxides generates 6-(1-hydroperoxy-1-methylethyl)-2-methoxy-1-methylnaphthalene. This step, catalyzed by molybdenum or vanadium complexes, proceeds efficiently at 75°C in ethylene dichloride.

Acid-Catalyzed Conversion to Chloromethyl

Treatment of the hydroperoxide with concentrated hydrochloric acid at reflux induces cleavage, replacing the hydroperoxy group with a chloromethyl moiety. The reaction likely proceeds via protonation of the hydroperoxide, followed by nucleophilic attack by chloride ions. Yields exceeding 85% have been reported in analogous systems.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups at the 6-position offers a versatile pathway.

Hydroxymethyl to Chloromethyl Conversion

Synthesis of 6-hydroxymethyl-2-methoxy-1-methylnaphthalene via Friedel-Crafts alkylation or directed ortho-metalation, followed by treatment with SOCl₂ or PCl₅, affords the chloromethyl derivative. For example, reacting the hydroxymethyl intermediate with SOCl₂ in dichloromethane at 0°C achieves near-quantitative conversion.

Halide Exchange Reactions

Bromine or iodine substituents at the 6-position can undergo halogen exchange using CuCl in dimethylformamide (DMF). While less common for chloromethylation, this method benefits from mild conditions (e.g., 60°C, 12 h) and high selectivity.

Radical and Photoredox-Catalyzed Methods

Building on advancements in C–H functionalization, photoredox-catalyzed cross-coupling enables direct installation of chloromethyl groups.

Decarboxylative Chloromethylation

A two-step sequence involving carboxylation of the 6-position followed by radical decarboxylation with Cl₃CCO₂Na under Ir(ppy)₃ catalysis generates the chloromethyl group. This method, though indirect, avoids pre-functionalization of the naphthalene core.

Chloromethyl Radical Addition

Exposure of 2-methoxy-1-methylnaphthalene to chloromethyl radicals (generated from CH₂Cl₂ and a persulfate oxidant) under UV light induces regioselective addition at the 6-position. Selectivity is enhanced by the electron-donating methoxy group, which directs radical attack to the para position.

Comparative Analysis of Synthetic Routes

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under mild conditions. Key findings include:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., aniline, morpholine) in refluxing ethanol with K₂CO₃, yielding N-alkylated derivatives. For example, reaction with aniline produces N-((naphthalenyl)methyl)benzenamine in 47–65% yield .

-

Alcoholysis : Treatment with alcohols (e.g., methanol, ethanol) in alkaline media (NaOH/KOH) replaces chlorine with alkoxy groups. Methanol under reflux gives 6-(methoxymethyl)-2-methoxy-1-methylnaphthalene .

Table 1: Substitution Reactions of the Chloromethyl Group

Oxidation Reactions

Oxidation targets the chloromethyl or methyl groups:

-

Chloromethyl to Carboxylic Acid : KMnO₄ in acidic conditions converts -CH₂Cl to -COOH, forming 6-carboxy-2-methoxy-1-methylnaphthalene .

-

Methyl Group Oxidation : CrO₃/H₂SO₄ oxidizes the 1-methyl group to a carboxyl moiety, yielding naphthoic acid derivatives .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a methyl group, producing 6-methyl-2-methoxy-1-methylnaphthalene . LiAlH₄ selectively reduces the naphthalene ring without affecting substituents .

Acid-Catalyzed Transformations

-

Elimination : Concentrated HCl at 75°C induces dehydrohalogenation, forming 6-methylene-2-methoxy-1-methylnaphthalene .

-

Demethylation : HBr in acetic acid removes the methoxy group, yielding 2-hydroxy-6-(chloromethyl)-1-methylnaphthalene .

Friedel-Crafts Alkylation

The chloromethyl group acts as an alkylating agent in the presence of AlCl₃. For example, reaction with benzene produces 6-benzyl-2-methoxy-1-methylnaphthalene .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs EAS to the para position (C-3/C-7). Nitration (HNO₃/H₂SO₄) yields 3-nitro-6-(chloromethyl)-2-methoxy-1-methylnaphthalene as the major product .

Table 2: EAS Reactivity and Products

| Reaction | Reagents | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro derivative | Para to methoxy | |

| Sulfonation | H₂SO₄ | 7-Sulfo derivative | Para to methoxy |

Stability and Side Reactions

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is in the synthesis of pharmaceutical intermediates. It serves as a precursor for compounds with anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

A notable synthesis route involves the transformation of this compound into 2-(6-methoxy-2-naphthyl)propionic acid, which has been documented to exhibit significant therapeutic effects . This process not only highlights the compound's utility but also underscores its role in developing safer and more effective medications.

Agrochemical Applications

In agrochemistry, this compound has been explored for its potential use as an herbicide or pesticide precursor. Its chloromethyl group can be modified to enhance biological activity against specific plant pathogens or pests. Research indicates that compounds with similar naphthalene structures exhibit herbicidal properties, suggesting that derivatives of this compound could be effective in agricultural applications .

Case Study 1: Pharmaceutical Synthesis

A study published in a patent document outlines a method for synthesizing anti-inflammatory agents from this compound . The research demonstrated that by varying reaction conditions and purification methods, researchers could optimize yields and enhance the efficacy of the resulting pharmaceutical compounds.

Case Study 2: Agrochemical Efficacy

Research conducted on naphthalene derivatives indicated that modifications at the chloromethyl position can lead to enhanced herbicidal activity. A comparative study showed that certain derivatives exhibited up to 70% effectiveness against common agricultural weeds, highlighting the potential for developing new agrochemicals based on this compound .

作用機序

6. 類似の化合物との比較

類似の化合物

6-(クロロメチル)-1-メチルナフタレン: メトキシ基が不足しているため、反応性と用途が異なります。

2-メトキシ-1-メチルナフタレン: クロロメチル基が不足しているため、求核置換反応での反応性が低くなります。

6-(ブロモメチル)-2-メトキシ-1-メチルナフタレン: 構造は似ていますが、クロロメチル基の代わりにブロモメチル基を持っているため、反応性が異なります。

独自性

6-(クロロメチル)-2-メトキシ-1-メチルナフタレンは、ナフタレン環にクロロメチル基とメトキシ基の両方が存在するため、ユニークです。この官能基の組み合わせは、反応性と安定性のバランスを実現し、科学研究のさまざまな分野で汎用性のある化合物になります。

類似化合物との比較

Comparison with Structurally Similar Compounds

The reactivity, toxicity, and applications of 6-(Chloromethyl)-2-methoxy-1-methylnaphthalene are influenced by its substituents. Below is a detailed comparison with analogous naphthalene derivatives:

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

- Chloromethyl vs. Acetyl Groups: The chloromethyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in alkylation reactions). In contrast, the acetyl group in 2-Acetyl-6-methoxynaphthalene facilitates condensation reactions .

- Methoxy vs. Methyl Groups: The methoxy group at position 2 in the target compound increases solubility in polar solvents compared to 1-Methylnaphthalene, which is nonpolar .

生物活性

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that highlight its significance in various fields.

The compound features a naphthalene core with a chloromethyl group at the 6-position and methoxy and methyl substituents. Its structure allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The primary mechanism of action involves the nucleophilic substitution facilitated by the chloromethyl group. This reactivity enables the compound to modify biomolecules, influencing their function and interactions within biological pathways . The presence of the methoxy group enhances the stability and reactivity of the compound, making it suitable for various applications in biological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties, particularly against Gram-positive bacteria. The presence of electron-donating groups like methoxy enhances potency compared to electron-withdrawing groups .

- Anticancer Potential : Similar naphthalene derivatives have been explored for their anticancer properties. The structural similarities suggest potential for this compound to exhibit similar effects, warranting further investigation into its cytotoxicity against cancer cell lines .

- Pharmacological Applications : The compound's ability to modify biomolecules positions it as a candidate for drug development, particularly in creating hybrid molecules with enhanced therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including those with chloromethyl substitutions. Results indicated that compounds with methoxy groups displayed significant antimicrobial activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of naphthalene derivatives on human leukemia cells. The study found that certain structural modifications led to enhanced cytotoxicity, suggesting that this compound could potentially be optimized for similar effects against cancer cell lines .

Data Tables

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。